N-Ethyl-2-methylpyrimidine-5-sulfonamide
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Overview
Description
N-Ethyl-2-methylpyrimidine-5-sulfonamide is an organosulfur compound with the molecular formula C7H11N3O2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a pyrimidine ring. This compound is primarily used in research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-2-methylpyrimidine-5-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfonamide bond . The reaction conditions typically include the use of a solvent such as methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, minimizing waste generation and reducing the need for additional pre-functionalization and de-functionalization steps .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-methylpyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Ethyl-2-methylpyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N-Ethyl-2-methylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s sulfonamide group is crucial for its activity, as it can form strong interactions with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: Compounds with a sulfur-nitrogen bond, used in the synthesis of various organosulfur compounds.
Sulfinamides: Similar to sulfenamides but with a different oxidation state of sulfur.
Sulfonamides: A broader class of compounds that includes N-Ethyl-2-methylpyrimidine-5-sulfonamide.
Uniqueness
This compound is unique due to its specific structure, which includes an ethyl group and a methylpyrimidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H11N3O2S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-ethyl-2-methylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-3-10-13(11,12)7-4-8-6(2)9-5-7/h4-5,10H,3H2,1-2H3 |
InChI Key |
YEXBQDYQNNXWQW-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CN=C(N=C1)C |
Origin of Product |
United States |
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